molecular formula C20H22N4O5S B11204591 1,3-dimethyl-6-(4-pentanoylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-(4-pentanoylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11204591
M. Wt: 430.5 g/mol
InChI Key: LDDYPURWVQKUHI-UHFFFAOYSA-N
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Description

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and various aromatic substituents

Preparation Methods

The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the aromatic substituents: The final step includes the coupling of the sulfonamide intermediate with the appropriate aromatic amines or phenols using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding. Its sulfonamide group is known to interact with enzymes like carbonic anhydrase and proteases.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The aromatic substituents can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein. This compound may also interfere with signaling pathways by binding to receptors and modulating their activity.

Comparison with Similar Compounds

Similar compounds to 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide include other sulfonamide derivatives and pyrazole-based compounds. Some examples are:

    Sulfamethoxazole: A well-known antibiotic that also contains a sulfonamide group.

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole ring.

    Sulfasalazine: An anti-inflammatory drug used in the treatment of rheumatoid arthritis and ulcerative colitis.

The uniqueness of 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H22N4O5S/c1-4-29-16-10-8-14(9-11-16)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-6-5-7-17(12-15)28-3/h5-12,24H,4H2,1-3H3,(H,21,25)(H,22,23)

InChI Key

LDDYPURWVQKUHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

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